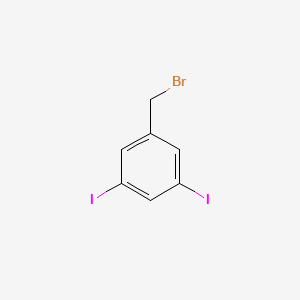
1-(Bromomethyl)-3,5-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3,5-diiodobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group (-CH2Br) at the first position and iodine atoms at the third and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-diiodobenzene can be synthesized through several methods, including:
Halogenation of 1-(Bromomethyl)benzene: This involves the selective iodination of 1-(Bromomethyl)benzene using iodine in the presence of a suitable catalyst.
Direct Bromination: Bromination of 3,5-diiodobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature control to achieve the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,5-diiodobenzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atoms can be reduced to form diiodobenzene derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used.
Substitution Reactions: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromomethylbenzoic acid derivatives.
Reduction: Diiodobenzene derivatives.
Substitution Reactions: Amines, alcohols, and other functional groups.
Scientific Research Applications
1-(Bromomethyl)-3,5-diiodobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of iodine metabolism and its biological effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3,5-diiodobenzene exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-(Bromomethyl)-3,5-diiodobenzene is compared to other similar compounds, such as:
1-(Bromomethyl)-2,4,6-triiodobenzene: Similar structure but different iodine positions.
1-(Chloromethyl)-3,5-diiodobenzene: Similar but with a chlorine atom instead of bromine.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Properties
Molecular Formula |
C7H5BrI2 |
|---|---|
Molecular Weight |
422.83 g/mol |
IUPAC Name |
1-(bromomethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H5BrI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
InChI Key |
NVJVLFPJACZVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















